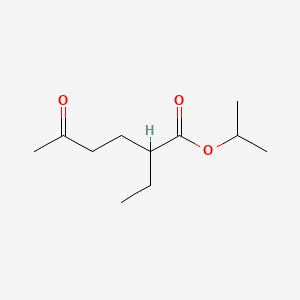
propan-2-yl 2-ethyl-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propan-2-yl 2-ethyl-5-oxohexanoate is a chemical compound belonging to the family of esters. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in different scientific and industrial applications.
Preparation Methods
The synthesis of propan-2-yl 2-ethyl-5-oxohexanoate typically involves the esterification of 2-ethyl-5-oxohexanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
propan-2-yl 2-ethyl-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethyl-5-hydroxyhexanoate, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-5-oxohexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Scientific Research Applications
propan-2-yl 2-ethyl-5-oxohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly in the reduction of ketones to alcohols.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-ethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the reduction of the ketone group to form the corresponding alcohol . This process involves the transfer of hydride ions from cofactors like NADH or NADPH to the ketone group, resulting in the formation of the alcohol product .
Comparison with Similar Compounds
propan-2-yl 2-ethyl-5-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 2-isopropyl-5-oxohexanoate: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
Isopropyl 2-ethyl-5-methyl-3-oxohexanoate: This compound has an additional methyl group on the hexanoate chain, which may affect its reactivity and applications.
This compound stands out due to its specific ester group and the position of the ketone group, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
propan-2-yl 2-ethyl-5-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-10(7-6-9(4)12)11(13)14-8(2)3/h8,10H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOSFRSGSCPFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
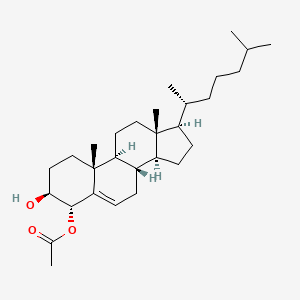
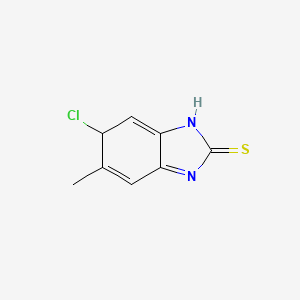
![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
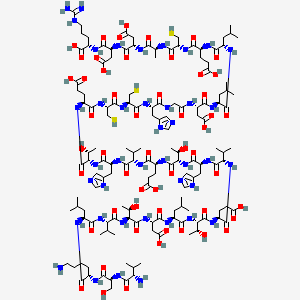
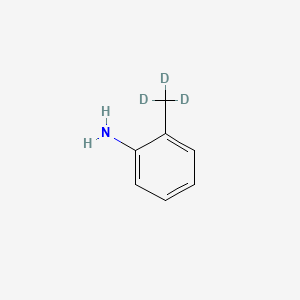
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)


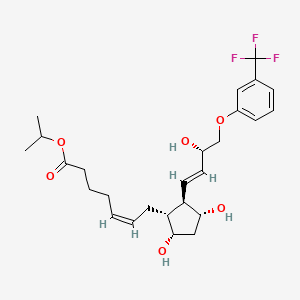
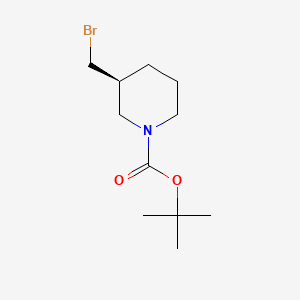
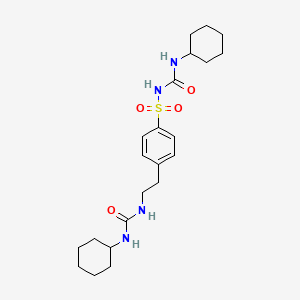
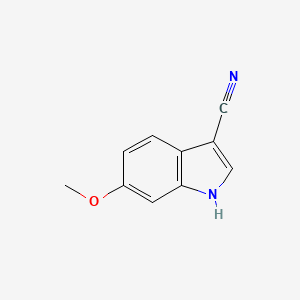
![[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile](/img/structure/B585547.png)
